molecular formula C7H9N5S B10906460 5-(1-Ethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine

5-(1-Ethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B10906460
M. Wt: 195.25 g/mol
InChI Key: SRAXCIFKWPFTLG-UHFFFAOYSA-N
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Description

5-(1-Ethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. Compounds with such structures are of significant interest due to their diverse pharmacological and industrial applications. The presence of the pyrazole and thiadiazole rings in the molecule contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Ethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 1-ethyl-3-pyrazolecarboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired thiadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-(1-Ethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the pyrazole or thiadiazole rings.

    Substitution: Substituted derivatives with various functional groups attached to the thiadiazole ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(1-Ethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.

    Pyrazole derivatives: Compounds with the pyrazole ring also show diverse pharmacological properties.

Uniqueness

5-(1-Ethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is unique due to the combination of the pyrazole and thiadiazole rings in a single molecule. This structural feature contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development .

Properties

Molecular Formula

C7H9N5S

Molecular Weight

195.25 g/mol

IUPAC Name

5-(1-ethylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C7H9N5S/c1-2-12-4-3-5(11-12)6-9-10-7(8)13-6/h3-4H,2H2,1H3,(H2,8,10)

InChI Key

SRAXCIFKWPFTLG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C2=NN=C(S2)N

Origin of Product

United States

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